Pethoxamid

Descripción general

Descripción

Pethoxamid is a chloroacetamide herbicide widely used in agriculture to control various weed species. It is particularly effective against large crabgrass (Digitaria spp.), redroot pigweed (Amaranthus retroflexus L.), and lady’s thumb (Polygonum persicaria L.) . This compound functions by inhibiting the biosynthesis of very-long-chain fatty acids, which are essential for cell membrane formation in plants .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pethoxamid is synthesized through a multi-step chemical process. The primary synthetic route involves the reaction of 2-chloro-N-(2-ethoxyethyl)-N-(2-methyl-1-phenylprop-1-enyl)acetamide with various reagents under controlled conditions . The reaction typically requires a solvent such as acetonitrile and is carried out at a specific temperature to ensure optimal yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity reagents and solvents to achieve a product with a purity of 99.8% . The final product is then subjected to rigorous quality control measures to ensure it meets industry standards.

Análisis De Reacciones Químicas

Types of Reactions: Pethoxamid undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its degradation by chlorine dioxide, which results in the formation of multiple degradation products .

Common Reagents and Conditions:

Oxidation: Chlorine dioxide is commonly used as an oxidizing agent to degrade this compound.

Reduction: Specific reducing agents can be employed to modify the chemical structure of this compound, although detailed studies on this are limited.

Substitution: Various nucleophiles can substitute the chloro group in this compound under appropriate conditions.

Major Products Formed: The degradation of this compound by chlorine dioxide results in the formation of four primary degradation products, which have been identified using gas chromatography and mass spectrometry .

Aplicaciones Científicas De Investigación

Crop Usage

Pethoxamid is proposed for use in several crop types, including:

- Soybean

- Cotton

- Field Corn

- Sweet Corn

- Popcorn

Additionally, it is applicable in turf and ornamental sites, including residential lawns, golf courses, and industrial areas .

Metabolism and Residue Management

Research indicates that this compound is extensively metabolized in plants, primarily through glutathione conjugation. Studies show that residues of parent this compound are minimal or non-existent in mature crops, making it favorable for food safety assessments . The compound's metabolism leads to the formation of cysteine conjugates and other metabolites that do not accumulate in plant tissues .

Weed Control Programs

Several studies have evaluated the effectiveness of this compound in controlling weed populations:

- A study on drill-seeded rice demonstrated that this compound applied as a delayed pre-emergence treatment effectively managed weed growth while maintaining rice tolerance .

- Research conducted on flue-cured tobacco assessed various application rates and timings of this compound, indicating optimal conditions for effective weed suppression without phytotoxicity .

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of this compound, revealing potential neurotoxic effects at high doses but generally low concern due to clear no-observed-adverse-effect levels (NOAELs) established during studies . The compound has been shown to have low bioaccumulation potential and is primarily eliminated through bile and urine .

Regulatory Status

This compound's registration status varies by region, with ongoing evaluations by regulatory bodies such as the Environmental Protection Agency (EPA) and the Canadian Pest Management Regulatory Agency (PMRA). As of now, it is not fully registered in some areas but is undergoing review for broader agricultural use .

Case Studies and Research Findings

Mecanismo De Acción

Pethoxamid exerts its herbicidal effects by inhibiting the biosynthesis of very-long-chain fatty acids, which are crucial for cell membrane formation in plants . It binds selectively to GC-rich regions in the minor groove of the DNA structure and shows remarkable binding affinity against all synthases involved in the sequential biosynthesis of very-long-chain fatty acids . This inhibition disrupts cell division and leads to the death of the target weed species.

Comparación Con Compuestos Similares

- Metazachlor

- Acetochlor

- Alachlor

Pethoxamid stands out due to its unique binding affinity and higher efficacy in specific agricultural applications .

Actividad Biológica

Pethoxamid is a chloroacetamide herbicide primarily used for controlling annual grasses and some broadleaf weeds in various crops. Its biological activity has been the subject of numerous studies, revealing insights into its toxicity, metabolism, and ecological impact. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.

This compound is stable under a wide range of pH levels (4–9) and shows significant absorption when administered orally, with over 80% bioavailability. It is primarily metabolized in the liver and kidneys, leading to the formation of various metabolites, including cysteine conjugates and sulfoxides . The herbicide acts by inhibiting specific metabolic pathways in plants, disrupting their growth and development.

In Vitro Studies

Research on this compound's cytotoxicity has demonstrated that it affects cell viability in liver cells (HepG2) at concentrations as low as 1 ppm. The MTT assay indicated significant toxicity at higher concentrations, with morphological changes observed under microscopy. Notably, low doses of this compound reduced lactate dehydrogenase (LDH) levels compared to fatty acid-treated controls, suggesting a complex interaction with cellular metabolism .

Table 1: Cytotoxicity of this compound on HepG2 Cells

| Concentration (ppm) | Cell Viability (%) | LDH Levels (Relative to Control) |

|---|---|---|

| 0.1 | 95 | 0.85 |

| 1 | 80 | 0.75 |

| 10 | 60 | 0.65 |

| 100 | 30 | 0.40 |

| 500 | <10 | N/A |

In Vivo Studies

In vivo studies have shown that this compound can induce thyroid hypertrophy and hyperplasia in rats after subchronic exposure. Additionally, chronic exposure has led to benign hepatocellular adenomas in mouse models . These findings highlight potential endocrine-disrupting effects and raise concerns regarding long-term exposure risks.

Ecotoxicological Impact

This compound's effects extend beyond human health; it has been studied for its impact on aquatic organisms. A study using zebrafish indicated low toxicity at concentrations up to 1 mg/L, but higher concentrations (10 mg/L) led to reduced non-mitochondrial respiration and increased apoptosis . This suggests that while this compound may be effective as a herbicide, it poses risks to aquatic ecosystems.

Table 2: Ecotoxicological Effects of this compound on Aquatic Organisms

| Organism | Concentration (mg/L) | Observed Effect |

|---|---|---|

| Zebrafish | 1 | Low toxicity |

| Zebrafish | 10 | Reduced respiration; apoptosis |

| Common Carp | N/A | Induction of detoxification systems |

Metabolism and Excretion

This compound is predominantly eliminated through bile and urine without significant bioaccumulation potential. Its metabolites are largely excreted as sulfones and sulfoxides, indicating extensive metabolic processing . However, there remains a data gap regarding comparative metabolism across different species, particularly between humans and other animals.

Case Study: Human Health Risk Assessment

A comprehensive risk assessment conducted by the EPA highlighted several health concerns associated with this compound exposure. The study noted hematological changes such as decreased hemoglobin levels and alterations in organ weights (kidneys, adrenal glands) at higher doses. However, no clear histopathological changes were observed alongside these effects .

Case Study: Agricultural Impact

In agricultural settings, this compound has been shown to affect soil microbial communities significantly. A study examined its dissipation rates under varying application rates and found that higher concentrations could disrupt microbial activity essential for soil health .

Propiedades

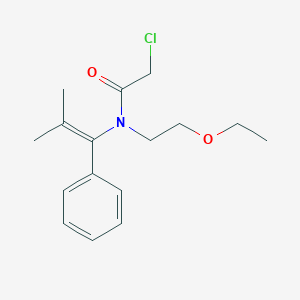

IUPAC Name |

2-chloro-N-(2-ethoxyethyl)-N-(2-methyl-1-phenylprop-1-enyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClNO2/c1-4-20-11-10-18(15(19)12-17)16(13(2)3)14-8-6-5-7-9-14/h5-9H,4,10-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSWIKHNSBZVWNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN(C(=O)CCl)C(=C(C)C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057928 | |

| Record name | Pethoxamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106700-29-2 | |

| Record name | Pethoxamid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106700-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pethoxamid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106700292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pethoxamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, 2-chloro-N-(2-ethoxyethyl)-N-(2-methyl-1-phenyl-1-propen-1-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PETHOXAMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/352ZYP854D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.